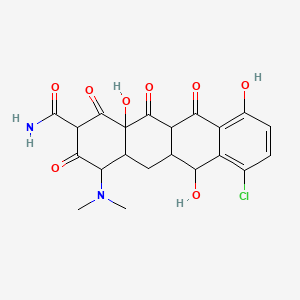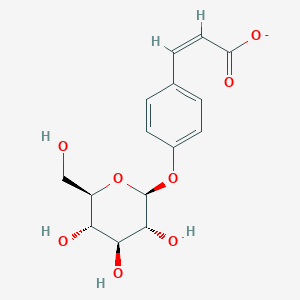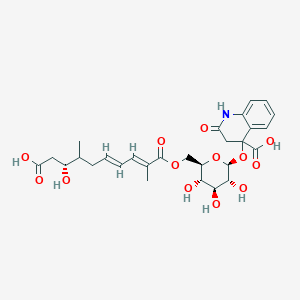![molecular formula C6H8N2O2 B1257974 Hexahidro-pirrolo[3,4-c]pirrol-1,3-diona CAS No. 1202067-90-0](/img/structure/B1257974.png)
Hexahidro-pirrolo[3,4-c]pirrol-1,3-diona
Descripción general
Descripción
Synthesis Analysis
The synthesis of hexahydropyrrolo[3,4-c]pyrrole-1,3-dione derivatives involves various strategies, including efficient conditions for the synthesis of tetra-, penta-, and hexa-substituted derivatives. Notably, tetraaryl derivatives are obtained through a novel one-pot reaction among aromatic aldehydes, aromatic amines, and butane-2,3-dione, with p-toluenesulfonic acid identified as a crucial catalyst, yielding the highest reported efficiencies to date for such compounds. Additionally, methods such as (2 + 3)-annulation of tetramic acids with 2H-azirines under Cu(I)-NHC catalysis demonstrate the versatility and efficiency of synthesis approaches for these heterocycles (Krzeszewski et al., 2014); (Rostovskii et al., 2015).
Molecular Structure Analysis
The molecular structure of hexahydropyrrolo[3,4-c]pyrrole-1,3-dione derivatives has been elucidated through various analytical techniques, including X-ray diffraction. These studies reveal the compound's crystal system and formula, providing insights into its molecular geometry and confirming its distinct structural features. This detailed structural analysis lays the foundation for understanding the compound's chemical reactivity and properties (Zhang et al., 2014).
Chemical Reactions and Properties
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione derivatives undergo various chemical reactions, including cycloadditions and electrophilic aromatic substitutions, showcasing their reactivity. The compounds' ability to engage in different chemical transformations is crucial for their application in synthesizing complex organic molecules and materials with desired functionalities (Medvedeva & Shikhaliev, 2016).
Physical Properties Analysis
The physical properties of hexahydropyrrolo[3,4-c]pyrrole-1,3-dione derivatives, such as their solubility in common organic solvents and their strong fluorescence with significant Stokes shifts, are of great interest. These properties are essential for their potential applications in materials science, especially in the development of fluorescent materials and organic electronics (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties of these compounds, including their reduction potentials and ability to act as electron acceptors, are critical for understanding their redox behavior and potential applications in electronic devices. The detailed characterization of their chemical and spectral properties reveals their capability as electron acceptors, which is crucial for their application in organic electronics and optoelectronic devices (Mukai et al., 1985).
Aplicaciones Científicas De Investigación
Síntesis de Hexahidro-pirrolo polifuncional
Hexahidro-pirrolo[3,4-c]pirrol-1,3-diona se utiliza en la síntesis de hexahidro-pirrolo polifuncional . Esto se logra mediante un proceso que implica la ciclización de N-arilbromomaleimidas con ésteres de ácido aminocrotónico . Esta reacción es altamente quimio- y estereo-selectiva .
Desarrollo de ligandos Sigma-2
This compound se ha utilizado en el desarrollo de ligandos sigma-2 (σ2) . El receptor sigma-2, también conocido como proteína transmembrana 97 (TMEM97), se ha relacionado con enfermedades y afecciones como la enfermedad de Niemann-Pick, la esquizofrenia, el dolor neuropático, la lesión cerebral traumática, el cáncer, la adicción a las drogas y la enfermedad de Alzheimer . La utilidad terapéutica de los ligandos σ2 está bajo investigación en numerosos laboratorios y ensayos clínicos en curso .
Síntesis de quinolinas fusionadas con Hexahidro-pirrolo
This compound se utiliza en la síntesis de quinolinas fusionadas con hexahidro-pirrolo . Esto se logra mediante una reacción de cicloadición [3 + 2] secuencial de iluros de azometina con maleimidas seguida de lactamación intramolecular .
Síntesis de alcaloides de Martinella
This compound se utiliza en la síntesis de alcaloides de Martinella . Este compuesto ha sido un compuesto objetivo clave en un puñado de síntesis totales y totales formales de los alcaloides de Martinella .
Direcciones Futuras
The future directions for research on Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione could involve further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, the synthesis of pyrrolo[3,4-c]pyridine-1,3-dione derivatives could be further explored . Additionally, the potential biological activities of this compound and its derivatives could be investigated, given that some derivatives have been found to have various biological activities .
Mecanismo De Acción
Target of Action
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound with potential biological activity . .
Mode of Action
It is synthesized via a Hantzsch-type domino process, involving initial nucleophilic C-addition or substitution and subsequent intramolecular nucleophilic addition
Biochemical Pathways
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities
Result of Action
Compounds with similar structures have been shown to exhibit a wide range of biological activities , suggesting that Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione might also have significant molecular and cellular effects.
Propiedades
IUPAC Name |
2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-3-1-7-2-4(3)6(10)8-5/h3-4,7H,1-2H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVCGCJYCUKMIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3,5-dimethyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-4-pyrazolyl]-N-(3-fluorophenyl)propanamide](/img/structure/B1257892.png)
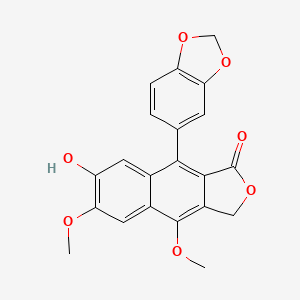
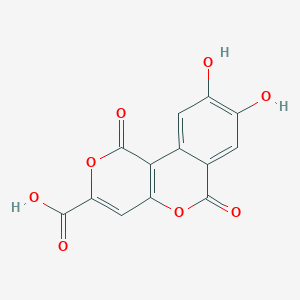
![2-[[21,27-Bis(3,5-dichloro-4-hydroxyphenyl)-18-[[2-(3,5-dichloro-4-hydroxyphenyl)-2-oxoacetyl]amino]-37-hydroxy-29-methyl-19,22,25,28-tetraoxo-2-oxa-14,20,23,26,29-pentazahexacyclo[30.2.2.13,7.05,24.08,13.012,16]heptatriaconta-1(34),3,5,7(37),8,10,12,15,32,35-decaene-30-carbonyl]amino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B1257897.png)
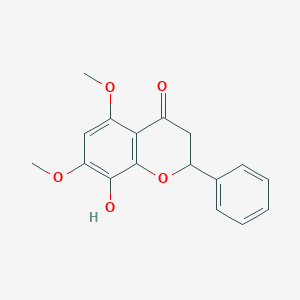
![Methyl-[methylmercurio-(4-methylphenyl)sulfonylamino]mercury](/img/structure/B1257900.png)
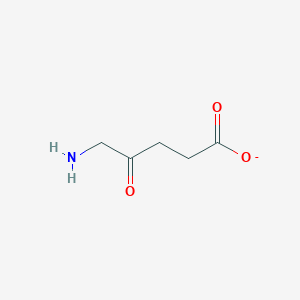
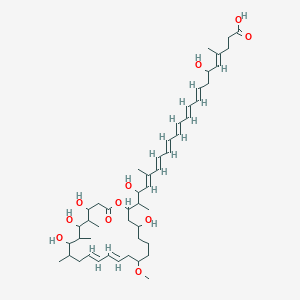
![2-[[[4-[(4-chloroanilino)-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid tert-butyl ester](/img/structure/B1257907.png)
![(9S,12S,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate](/img/structure/B1257909.png)
